7-Fluoro-1H-indole addresses metabolic instability of 7-azaindole-based drug candidates and antibiotic resistance risks from natural indoles. Its 7-position fluorine blocks metabolic degradation while maintaining target hydrogen bonding, providing a precise bioisostere with superior pharmacokinetics.
7-Fluoro-1H-indole (CAS 387-44-0) is a highly specialized fluorinated heterocyclic building block utilized in advanced medicinal chemistry, synthetic biology, and materials science. Characterized by the highly electronegative fluorine atom at the 7-position of the indole core, this compound exhibits altered electron distribution, increased ionization potential, and distinct hydrogen-bonding capabilities compared to unsubstituted indole [1]. In procurement and material selection, it is primarily valued for its role as a bioisostere for 7-azaindole, its capacity to block metabolic degradation at the 7-position, and its unique reactivity profile in cross-coupling workflows. Furthermore, its specific positional substitution provides distinct biological activity, such as potent antivirulence properties without inducing the antibiotic resistance typically associated with natural indole [2].
Substituting 7-fluoro-1H-indole with unsubstituted indole, 7-azaindole, or other fluoroindole isomers (e.g., 5-fluoroindole or 6-fluoroindole) fundamentally compromises application-specific performance. While 7-azaindole is a common hydrogen-bond acceptor motif in drug design, it often suffers from poor pharmacokinetic profiles; substituting it with 7-fluoroindole maintains the hydrogen-bonding geometry while significantly altering the polar surface area and lipophilicity, thereby improving metabolic stability [1]. Furthermore, positional isomers like 5-fluoroindole and 6-fluoroindole demonstrate vastly different metabolic processing rates in synthetic biology and lesser efficacy in antivirulence applications, proving that the exact placement of the fluorine atom at the 7-position is non-negotiable for target engagement and process compatibility [2].
In the development of target-binding therapeutics, 7-fluoroindole serves as a highly effective bioisostere for 7-azaindole. Crystallographic and docking analyses reveal that the carbon-fluorine bond at the 7-position acts as a hydrogen bond acceptor, maintaining a critical 2.5 Å distance and 156° angle with target amino groups, successfully mimicking the binding mode of the nitrogen in 7-azaindole [1]. Unlike 7-azaindole, the 7-fluoro substitution provides differentiated physicochemical properties, including modified calculated logP and reduced polar surface area, which directly enhances metabolic stability and target tissue distribution [1].
| Evidence Dimension | Binding geometry and physicochemical profile |
| Target Compound Data | 7-Fluoroindole (F-atom acts as H-bond acceptor at 2.5 Å, 156° angle; improved metabolic stability) |
| Comparator Or Baseline | 7-Azaindole (N-atom H-bond acceptor; higher polar surface area) |
| Quantified Difference | Maintained binding distance (2.5 Å) with optimized logP and reduced polar surface area |
| Conditions | In vitro binding assays and docking models (e.g., PB2 cap binding region) |
Procuring 7-fluoroindole allows medicinal chemists to rescue lead compounds suffering from poor pharmacokinetics by replacing the 7-azaindole core without losing target affinity.
When evaluated for antivirulence activity against Pseudomonas aeruginosa, 7-fluoroindole demonstrates strict positional superiority over other fluoroindole isomers. While 4-fluoroindole, 5-fluoroindole, and 6-fluoroindole reduced hemolytic activity by 10-fold, their antibiofilm activity was significantly less potent than that of 7-fluoroindole[1]. 7-Fluoroindole dose-dependently inhibited biofilm formation and the production of quorum-sensing virulence factors without inhibiting the growth of planktonic cells or increasing antibiotic resistance—a critical failure point for unsubstituted natural indole[1].
| Evidence Dimension | Antibiofilm and antivirulence efficacy |
| Target Compound Data | 7-Fluoroindole (Highest antibiofilm potency; suppresses virulence factors without triggering antibiotic resistance) |
| Comparator Or Baseline | 4-, 5-, and 6-fluoroindole; Unsubstituted Indole |
| Quantified Difference | >10-fold reduction in hemolysis shared by isomers, but 7-fluoroindole uniquely maximizes antibiofilm potency over 4-, 5-, and 6-fluoro isomers |
| Conditions | P. aeruginosa PAO1 and PA14 cultures (37 °C, LB medium) |
For researchers developing non-lethal antimicrobial therapeutics, specifying the 7-fluoro isomer is essential to achieve maximum biofilm inhibition without inadvertently inducing bacterial resistance.
The introduction of a fluorine atom at the 7-position significantly alters the electronic landscape of the indole core. Experimental measurements show that 7-fluoroindole possesses a vertical ionization potential (IP) of 7.393 eV, which is distinctively higher than that of unsubstituted indole (vertical IP 7.276 eV) [1]. Furthermore, compared to indole, 7-fluoroindole exhibits accessible low-energy conical intersections that cause fast nonradiative decay, significantly quenching fluorescence signals [2].
| Evidence Dimension | Vertical Ionization Potential (IP) |
| Target Compound Data | 7-Fluoroindole (7.393 eV vertical IP) |
| Comparator Or Baseline | Unsubstituted Indole (7.276 eV vertical IP) |
| Quantified Difference | +0.117 eV increase in vertical ionization potential |
| Conditions | Gas-phase experimental IP measurements and UV-Vis absorption/emission spectroscopy |
This precise electronic tuning makes 7-fluoroindole a critical precursor for designing specialized photophysical probes or studying electron-transfer mechanisms where standard indole fluorescence would interfere.
In adaptive laboratory evolution (ALE) experiments aimed at proteome-wide substitution of tryptophan, 7-fluoroindole exhibits distinctly different metabolic processing compared to 6-fluoroindole. E. coli strains adapting to 7-fluoroindole required relaxed growth conditions to maintain viability, achieving lower optical densities (OD600 = 0.5–0.8) compared to the more readily processed 6-fluoroindole lineages (OD600 ~ 2.0) [1]. This demonstrates that the 7-fluoro substitution imposes a much stricter selective pressure on the promiscuity of Trp-synthase (TrpS) and Trp-tRNA synthetase (TrpRS) than its 6-fluoro counterpart [1].
| Evidence Dimension | Biomass accumulation during adaptive evolution (OD600) |
| Target Compound Data | 7-Fluoroindole (OD600 = 0.5–0.8) |
| Comparator Or Baseline | 6-Fluoroindole (OD600 ~ 2.0) |
| Quantified Difference | ~60-75% reduction in maximum optical density under identical initial selective pressures |
| Conditions | E. coli ALE in minimal medium lacking tryptophan, relying on TrpS/TrpRS promiscuity |
Biomanufacturing and synthetic biology procurement must strictly differentiate between fluoroindole isomers, as 7-fluoroindole provides a much higher stringency for evolving highly specific orthogonal translation systems.
Used as a direct precursor to replace 7-azaindole cores in drug candidates (e.g., kinase or viral cap-binding inhibitors). Procuring 7-fluoro-1H-indole improves metabolic stability and lipophilicity while retaining essential hydrogen-bond acceptor interactions required for target engagement [1].
Procured for synthesizing non-bactericidal therapeutics targeting Pseudomonas aeruginosa, as it effectively inhibits quorum sensing and biofilm formation without triggering the evolutionary antibiotic resistance seen with unsubstituted indole [2].
Utilized as a highly stringent selective agent in adaptive laboratory evolution (ALE) to force bacterial metabolic adaptation. Its unique processing requirements enable the precise incorporation of 7-fluorotryptophan into engineered proteins for structural biology and altered enzyme kinetics [3].
Selected for specialized spectroscopic studies where its higher ionization potential and rapid non-radiative decay (fluorescence quenching) provide a distinct electronic background compared to highly fluorescent natural indoles [4].
Corrosive;Irritant